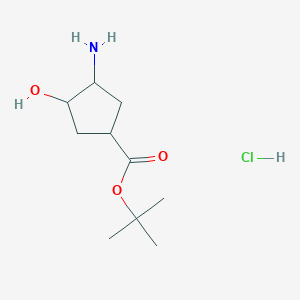

Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride

Description

Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is a cyclopentane-derived compound featuring a tert-butyl ester group, an amino substituent at position 3, and a hydroxyl group at position 4, with a carboxylate moiety at position 1. The hydrochloride salt enhances its stability and solubility in aqueous media. This compound is primarily utilized in pharmaceutical research as a chiral intermediate for synthesizing bioactive molecules, particularly in the development of protease inhibitors or neuromodulators due to its stereochemical complexity and functional group diversity .

Properties

Molecular Formula |

C10H20ClNO3 |

|---|---|

Molecular Weight |

237.72 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H19NO3.ClH/c1-10(2,3)14-9(13)6-4-7(11)8(12)5-6;/h6-8,12H,4-5,11H2,1-3H3;1H |

InChI Key |

SXPTZWQZLUDMTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C(C1)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Cyclization

- The cyclopentane ring is often constructed from bicyclic precursors such as 6-oxa-3-aza-bicyclo[3.1.0]hexane derivatives, which upon ring opening yield hydroxy- and amino-substituted cyclopentane intermediates.

- For example, 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester can be treated with aqueous ammonia under reflux to open the ring and introduce the amino and hydroxy groups at the 3 and 4 positions, respectively.

Amination and Hydroxylation

- Amination is typically achieved by reaction with ammonia or ammonium salts, sometimes involving azide intermediates followed by catalytic hydrogenation.

- Hydroxylation can be introduced through ring-opening reactions or by selective oxidation/hydroxylation of precursor molecules.

Protection of Carboxylic Acid

- The carboxylic acid group is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, often performed in dichloromethane.

- This step stabilizes the molecule and facilitates purification.

Formation of Hydrochloride Salt

- The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, improving solubility and stability for storage and further use.

Representative Experimental Procedures and Yields

| Step | Reaction Conditions | Reagents | Yield | Notes |

|---|---|---|---|---|

| Ring opening and amination | Aqueous ammonia, reflux, 15 hours, 60–90 °C | 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate tert-butyl ester | 62–96% | Reaction mixture stirred and concentrated under reduced pressure; product isolated as oil or solid |

| Protection of amine/carboxylate | Di-tert-butyl dicarbonate, dichloromethane, room temp, 4 hours | Ammoniated intermediate | ~62% (two-step combined) | Purification by column chromatography using dichloromethane/methanol mixtures |

| Catalytic hydrogenation | 10% Pd/C, methanol, hydrogen atmosphere, ambient temp | Azide intermediates | High yield (not always quantified) | Converts azide to amine |

| Salt formation | Treatment with HCl in appropriate solvent | Free amine | Quantitative | Forms hydrochloride salt for stability |

Example Synthesis from Literature

One documented synthesis involves the following:

- Dissolving 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester in an 8:1 methanol/water mixture.

- Adding ammonium chloride and sodium azide, heating at 60 °C overnight to generate azide intermediate.

- Extracting and drying the product, followed by catalytic hydrogenation with 10% palladium on activated carbon under hydrogen to reduce azide to amine.

- Protecting the amine with di-tert-butyl dicarbonate in dichloromethane.

- Purifying the final tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate by silica gel chromatography.

This route yields a yellowish solid product with typical yields around 60–96% depending on step optimization.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate tert-butyl ester |

| Amination reagent | Ammonia, ammonium chloride, sodium azide (for azide intermediate) |

| Hydroxylation | Via ring opening or precursor functionalization |

| Protection agent | Di-tert-butyl dicarbonate (Boc2O) |

| Solvents | Methanol, water, dichloromethane |

| Temperature | 60–90 °C for amination, room temperature for protection |

| Reaction time | 4–15 hours |

| Purification | Column chromatography on silica gel |

| Product form | Hydrochloride salt, yellowish solid or oil |

| Typical yield | 62–96% overall |

Research Insights and Optimization Notes

- Use of bicyclic precursors enables regioselective introduction of amino and hydroxy groups on the cyclopentane ring.

- The azide intermediate route followed by catalytic hydrogenation is a common and efficient method to install the amino group.

- Protection with tert-butyl ester is critical for stability and downstream synthetic utility.

- Reaction conditions such as temperature, solvent ratio, and time significantly affect yield and purity.

- Formation of the hydrochloride salt improves compound handling and characterization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Substitution Reagents: Halogens, alkyl halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

Tert-butyl (1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride is a chemical compound with applications in scientific research, especially in chemistry, biology, and industry.

Chemical Properties and Reactions

- IUPAC Name tert-butyl (1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride

- InChI InChI=1S/C10H19NO3.ClH/c1-10(2,3)14-9(13)6-4-7(11)8(12)5-6;/h6-8,12H,4-5,11H2,1-3H3;1H/t6-,7+,8+;/m1./s1

- Can undergo oxidation, reduction, and substitution reactions.

- Oxidation May use potassium permanganate and chromium trioxide. The hydroxy group can be oxidized to form a carbonyl group. Oxidation of the hydroxy group may yield a ketone or aldehyde.

- Reduction May use reducing agents such as lithium aluminum hydride and sodium borohydride. The amino group can be reduced to form an amine, possibly primary or secondary.

- Substitution May involve reagents like alkyl halides and nucleophiles. The tert-butyl ester group can be substituted with other functional groups.

Preparation Methods

- Cyclopentane Ring Formation Can be synthesized through cyclization reactions.

- Introduction of Functional Groups Amino and hydroxy groups are introduced through specific reactions such as amination and hydroxylation.

- Esterification The tert-butyl ester group is introduced using tert-butyl alcohol and an appropriate esterification reagent.

- Industrial production may use flow microreactor systems for efficiency and sustainability.

Scientific Research Applications

- Chemistry It is used as an intermediate in the synthesis of more complex molecules.

- Biology The compound can be used in studies involving enzyme interactions and metabolic pathways.

- Industry The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to receptors on cell surfaces, modulating cellular signaling pathways.

Molecular Interactions: Engaging in molecular interactions with other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural analogs and their comparative properties are summarized below, with key findings from diverse studies:

Table 1: Comparative Analysis of Tert-butyl Derivatives and Related Compounds

Key Findings from Comparative Studies

Enzyme Induction Potential: BHA and ethoxyquin are potent inducers of hepatic glutathione S-transferase (GST) and epoxide hydratase, which detoxify electrophilic carcinogens like benzo(a)pyrene metabolites. BHA elevates GST activity by 5- to 10-fold in mice, whereas ethoxyquin shows similar but less pronounced effects . phenolic/methoxy groups in BHA) .

Structural Influence on Solubility and Stability: The tert-butyl group in all compounds enhances lipophilicity, but the hydrochloride salt in the target compound improves aqueous solubility compared to neutral tert-butyl esters (e.g., BHA) . BHA’s methoxy and phenolic groups confer radical-scavenging activity, absent in the amino-hydroxyl cyclopentane structure of the target compound .

Toxicity Profiles: BHA and ethoxyquin exhibit dose-dependent toxicity, with BHA causing hepatic enzyme induction at 0.5–1% dietary levels in rodents .

Applications in Drug Development: The target compound’s stereochemical complexity (amino and hydroxyl groups on a cyclopentane ring) makes it valuable for asymmetric synthesis, unlike BHA or ethoxyquin, which are primarily antioxidants .

Biological Activity

Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is a synthetic organic compound that has garnered interest in pharmaceutical research due to its unique structural properties and potential biological activities. This compound features a cyclopentane ring with amino and hydroxy functional groups, which are critical for its interaction with biological targets. The following sections provide an in-depth overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H20ClNO3

- Molecular Weight : 237.72 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in various organic solvents, slightly soluble in water

Synthesis

The synthesis of this compound typically involves several key reactions:

- Formation of the Cyclopentane Ring : Cyclization reactions are employed to form the cyclopentane structure.

- Introduction of Functional Groups : Amino and hydroxy groups are introduced through amination and hydroxylation.

- Esterification : The tert-butyl ester group is synthesized using tert-butyl alcohol and appropriate reagents.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and metabolic pathways. It may function as an inhibitor or activator of certain enzymes, influencing various biochemical processes within cells. For instance, studies indicate that similar compounds can inhibit β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases such as Alzheimer's disease (AD) .

Biological Activity

Research has highlighted several areas where this compound exhibits biological activity:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, a hallmark of AD pathology. In vitro studies have shown that this compound can enhance cell viability in astrocytes exposed to Aβ .

- Enzyme Interaction Studies : The compound has been used in studies investigating enzyme interactions, particularly focusing on its role in modulating metabolic pathways .

Case Studies

- In Vitro Neuroprotection :

- Enzyme Inhibition :

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate | C11H22ClNO3 | 251.75 g/mol | Contains aminomethyl group |

| Tert-butyl (3S,4R)-3-amino-4-hydroxy-piperidine-1-carboxylate | C10H20N2O3 | 216.28 g/mol | Piperidine ring structure |

| Rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate | C11H22ClNO3 | 251.75 g/mol | Different stereochemistry |

The unique functional groups and stereochemistry of this compound contribute to its distinct biological properties compared to structurally related compounds.

Q & A

Q. What are the key considerations for synthesizing Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride in a laboratory setting?

Methodological Answer:

- Step 1: Protection of functional groups

Use tert-butoxycarbonyl (Boc) to protect the amine group during synthesis, as Boc is stable under basic conditions and can be removed with acids like HCl . - Step 2: Cyclopentane ring formation

Employ cyclization reactions (e.g., intramolecular nucleophilic substitution) to construct the cyclopentane backbone. Steric hindrance from the tert-butyl group may require elevated temperatures (80–100°C) and catalysts like DMAP . - Step 3: Hydroxyl group introduction

Use epoxidation followed by acid-catalyzed ring-opening to install the 4-hydroxy group. Monitor reaction progress via TLC with UV visualization . - Step 4: Final purification

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Confirm purity by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Challenges:

- Boc deprotection may lead to side reactions if HCl concentration or temperature is not optimized.

- Steric hindrance from the tert-butyl group can reduce cyclization efficiency.

Q. How can researchers optimize the purification of this compound using chromatographic techniques?

Methodological Answer:

- Step 1: Solvent system selection

Use reverse-phase HPLC with a C18 column and mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient: 5% to 95% acetonitrile over 20 min) to separate polar impurities . - Step 2: Adjust pH for ionizable groups

The hydrochloride salt’s solubility is pH-dependent. At pH < 3, the compound is fully protonated, enhancing aqueous solubility. Use pH 2.5 buffers during purification . - Step 3: Monitor purity

Validate purity via LC-MS (ESI+ mode) to detect residual solvents or Boc-protected intermediates. Target molecular ion [M+H]+ at calculated m/z .

Q. What methodologies are recommended for resolving contradictions between NMR and X-ray crystallography data in the structural elucidation of this compound?

Methodological Answer:

- Step 1: Verify sample homogeneity

Ensure the compound is >95% pure via HPLC and LC-MS to exclude impurities affecting NMR signals . - Step 2: Advanced NMR techniques

Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC can confirm spatial proximity between the tert-butyl group and cyclopentane protons . - Step 3: X-ray crystallography refinement

Employ SHELXL for structure refinement. If crystallographic data suggests a different conformation (e.g., chair vs. boat), compare with DFT-optimized molecular geometries . - Step 4: Dynamic NMR studies

Perform variable-temperature NMR to detect conformational flexibility. For instance, coalescence of signals at elevated temperatures may indicate rapid interconversion .

Case Study:

A discrepancy in hydroxyl group orientation was resolved by combining NOESY (showing intramolecular H-bonding) with crystallographic data (showing intermolecular H-bonding in the lattice) .

Q. How can the stability of this compound under varying pH conditions be systematically evaluated?

Methodological Answer:

- Step 1: Accelerated degradation studies

Prepare solutions in buffers (pH 1–12) and incubate at 40°C for 14 days. Sample aliquots at intervals (0, 7, 14 days) . - Step 2: Analytical monitoring

Use LC-MS to quantify degradation products. Major degradation pathways include: - Step 3: Kinetic modeling

Apply the Arrhenius equation to predict shelf-life at 25°C. For example, if degradation at pH 7 follows first-order kinetics with k = 0.0015 day⁻¹, t90 ≈ 70 days .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

Methodological Answer:

- Step 1: Chiral auxiliaries

Use (S)- or (R)-proline derivatives to induce asymmetry during cyclopentane formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) . - Step 2: Low-temperature reactions

Perform critical steps (e.g., amine coupling) at –20°C to minimize thermal racemization . - Step 3: Crystallization-induced dynamic resolution

Recrystallize from a chiral solvent (e.g., (R)-2-octanol) to enhance ee >99% .

Validation:

Compare circular dichroism (CD) spectra with authentic enantiomers. Racemization >2% requires re-optimization of reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.